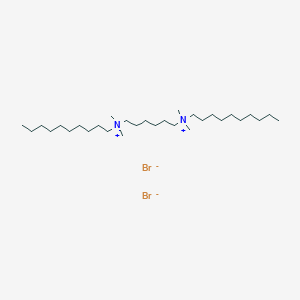
Bddhd
Description
The BDD-Hybrid Denver (Bddhd) device is an advanced flotation system designed to enhance the recovery of fine mineral particles by integrating boron-doped diamond (BDD) electrodes with conventional Denver flotation technology. BDD electrodes were selected for their exceptional electrochemical stability, high current density tolerance, and reproducible performance under harsh conditions . The device consists of two BDD electrodes (anode and cathode) mounted on a polyoxymethylene (POM) matrix with a 2 cm inter-electrode gap, positioned centrally within the flotation cell to ensure uniform micro-bubble distribution .
Key operational parameters include:
- Bubble generation: Electrolytic micro-bubbles (size distribution analyzed via high-resolution imaging and BubbleSEdit software) are produced in the presence of 0.1 M NaCl electrolyte .
- Flotation process: Hydrophobized magnesite particles (30 g) are conditioned with sodium oleate (120 mg/L) and pine oil (emulsifier) in 3 L of water. The mixture is stirred at 1500 rpm, followed by 20 minutes of micro-bubble pretreatment before introducing dispersed air bubbles .
- Performance: this compound achieves a 75% recovery rate for fine magnesite particles, compared to 55% without electrolytic micro-bubbles . This improvement is attributed to electrostatic-driven hetero-aggregation between particles and micro-bubbles, which act as selective flocculants to form floatable aggregates .
Properties
CAS No. |
18699-36-0 |
|---|---|
Molecular Formula |
C30H66Br2N2 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
decyl-[6-[decyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-23-27-31(3,4)29-25-21-22-26-30-32(5,6)28-24-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
OFVAMZZCDNKNCO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Related CAS |
21949-05-3 (chloride) 30100-43-7 (iodide) |
Synonyms |
BDDHD N,N'-bis(decyldimethyl)-1,6-hexanediammonium N,N'-bis(decyldimethyl)-1,6-hexanediammonium chloride N,N'-bis(decyldimethyl)-1,6-hexanediammonium dibromide N,N'-bis(decyldimethyl)-1,6-hexanediammonium iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Flotation Technologies
The Bddhd device outperforms traditional flotation methods and other electrolytic systems in critical metrics (Table 1).
Table 1: Performance Comparison of this compound vs. Conventional Flotation
Key Differentiators:
Micro-Bubble Efficiency : this compound generates smaller, more uniform electrolytic bubbles (20–100 µm) compared to larger dispersed-air bubbles in traditional systems. This enhances particle-bubble collision probability and reduces buoyancy requirements for fine particles .
Electrochemical Activation : The BDD electrodes enable precise control over bubble generation and surface charge, promoting electrostatic aggregation. In contrast, conventional methods rely on mechanical aeration without charge modification .
Reduced Reagent Use : this compound minimizes dependence on frothers/collectors by leveraging NaCl as a low-cost electrolyte, whereas traditional systems require higher doses of specialty chemicals .
Limitations and Trade-offs:
- Scaling Challenges : The hybrid design increases operational complexity compared to standalone Denver cells.
- Energy Input : Electrolytic bubble generation demands consistent power, though BDD’s stability mitigates long-term degradation risks .
Critical Analysis of Research Findings
Studies confirm that this compound’s 20-minute conditioning period optimizes recovery by allowing sufficient time for hetero-aggregate formation (Figure 5 in ). However, competing technologies like dissolved-air flotation (DAF) achieve similar recovery rates (~70–80%) for coarse particles but struggle with fines (<50 µm) due to insufficient bubble-particle adhesion . Future research should explore this compound’s applicability to ultra-fine (<10 µm) minerals and alternative electrolytes to further reduce costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


